1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features three methoxy groups and a dihydro structure, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- typically involves the following steps:
Starting Materials: The synthesis may begin with naphthalene or a substituted naphthalene derivative.
Functional Group Introduction: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Reduction: The dihydro structure can be achieved through hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethyl-: Similar structure but with methyl groups instead of methoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trihydroxy-: Hydroxy groups instead of methoxy groups.
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
646472-83-5 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,2,5-trimethoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-6-4-5-10-9(11)7-8-13(16-2,17-3)12(10)14/h4-6H,7-8H2,1-3H3 |
InChI Key |
ZIZQILBFUPJSCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2=O)(OC)OC |
Origin of Product |
United States |
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